molecular formula C18H18Cl2N2O4S B3448660 2,3-dichloro-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide

2,3-dichloro-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide

Cat. No.: B3448660
M. Wt: 429.3 g/mol
InChI Key: UCBBPXVPAVMWOK-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 2,3-dichloro-4-methoxybenzenesulfonyl chloride with an appropriate amine, such as 2-(pyrrolidin-1-ylcarbonyl)aniline, under basic conditions.

    Chlorination: The chlorination of the aromatic ring is typically carried out using chlorine gas or a chlorinating agent like thionyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

2,3-Dichloro-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dichloro-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2,3-Dichloro-4-methoxybenzenesulfonamide: Lacks the pyrrolidin-1-ylcarbonyl group.

    4-Methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide: Lacks the dichloro substitution on the aromatic ring.

Uniqueness: 2,3-Dichloro-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the dichloro and methoxy groups, along with the pyrrolidin-1-ylcarbonyl moiety, distinguishes it from other related compounds and contributes to its diverse applications.

Properties

IUPAC Name

2,3-dichloro-4-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4S/c1-26-14-8-9-15(17(20)16(14)19)27(24,25)21-13-7-3-2-6-12(13)18(23)22-10-4-5-11-22/h2-3,6-9,21H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBBPXVPAVMWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCC3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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